6-Methoxy-4-methyl-2-phenoxyquinoline
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Overview
Description
6-Methoxy-4-methyl-2-phenoxyquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-phenoxyquinoline typically involves the reaction of 6-methoxy-4-methylquinoline with phenol under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-2-phenoxyquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to produce reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, ethanol or methanol as solvents.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
6-Methoxy-4-methyl-2-phenoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases like malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-2-phenoxyquinoline involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, inhibiting their function and leading to cell death. This compound may also interfere with enzyme activity, disrupting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the phenoxy and methyl groups, making it less complex.
4-Phenoxyquinoline: Similar structure but without the methoxy and methyl groups.
2-Methylquinoline: Lacks the methoxy and phenoxy groups.
Uniqueness
6-Methoxy-4-methyl-2-phenoxyquinoline stands out due to its unique combination of methoxy, methyl, and phenoxy groups, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various scientific applications .
Properties
CAS No. |
359784-21-7 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-methoxy-4-methyl-2-phenoxyquinoline |
InChI |
InChI=1S/C17H15NO2/c1-12-10-17(20-13-6-4-3-5-7-13)18-16-9-8-14(19-2)11-15(12)16/h3-11H,1-2H3 |
InChI Key |
AMZGVSFXWHIILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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